molecular formula C10H10BrFO3 B14291724 Ethyl bromo(fluoro)phenoxyacetate CAS No. 115821-21-1

Ethyl bromo(fluoro)phenoxyacetate

Cat. No.: B14291724
CAS No.: 115821-21-1
M. Wt: 277.09 g/mol
InChI Key: UNYUSJHWKHNNPQ-UHFFFAOYSA-N
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Description

Ethyl bromo(fluoro)phenoxyacetate refers to a class of organic compounds characterized by an ethyl ester group linked to a phenyl ring substituted with bromine (Br) and fluorine (F) atoms via an acetoxy bridge. These compounds are critical intermediates in pharmaceutical research and organic synthesis, particularly in the development of bioactive molecules and fluorinated compounds. Similarly, Ethyl 2-(4-bromo-3-fluorophenyl)acetate (CAS 1296223-82-9, C₁₀H₁₀BrF₂O₂) demonstrates utility in medicinal chemistry due to its halogenated aromatic structure, which enhances binding interactions in target molecules .

The presence of both bromine and fluorine substituents on the phenyl ring introduces unique electronic and steric effects, influencing reactivity in cross-coupling reactions and stereochemical outcomes in asymmetric synthesis . These compounds are often employed in Reformatsky reactions and ligand-promoted syntheses to construct complex fluorinated architectures .

Properties

IUPAC Name

ethyl 2-bromo-2-fluoro-2-phenoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-2-14-9(13)10(11,12)15-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYUSJHWKHNNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OC1=CC=CC=C1)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544616
Record name Ethyl bromo(fluoro)phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115821-21-1
Record name Ethyl bromo(fluoro)phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl bromo(fluoro)phenoxyacetate typically involves the reaction of ethyl phenoxyacetate with bromine and fluorine sources under controlled conditions. One common method is the electrophilic aromatic substitution reaction, where the phenoxyacetate is treated with bromine and fluorine reagents in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl bromo(fluoro)phenoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce a variety of substituted phenoxyacetates.

Scientific Research Applications

Ethyl bromo(fluoro)phenoxyacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl bromo(fluoro)phenoxyacetate involves its interaction with molecular targets through various pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. For example, the compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl bromo(fluoro)phenoxyacetate derivatives with structurally related esters, highlighting differences in substituents, applications, and safety profiles.

Compound Name Molecular Formula Key Substituents Applications Safety Notes
Ethyl Bromoacetate C₄H₇BrO₂ Bromo on acetate Organic synthesis, alkylating agent Highly toxic, flammable; requires PPE
Ethyl Bromodifluoroacetate C₄H₅BrF₂O₂ Bromo, difluoro on acetate Fluorinated molecule synthesis High flammability; strict ventilation required
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate C₁₀H₁₀BrFNO₂ Amino, bromo, fluoro on phenyl Drug discovery, peptide coupling Handle in controlled environments
Ethyl 2-(4-bromo-3-fluorophenyl)acetate C₁₀H₁₀BrF₂O₂ Bromo, fluoro on phenyl (para/meta) Medicinal chemistry intermediates Limited safety data; standard PPE advised
Ethyl 2-bromo-2-(2-methoxyphenyl)acetate C₁₁H₁₃BrO₃ Bromo, methoxy on phenyl Cross-coupling reactions Moderate toxicity; avoid oxidizers
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate C₁₂H₁₀BrF₂NO₂ Bromo, cyano, difluoromethyl on phenyl Agrochemical intermediates High reactivity; handle under inert gas
Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate C₁₁H₁₀BrFO₄ Bromo, fluoro, formyl on phenoxy Aldehyde-mediated derivatizations Reactive formyl group; moisture-sensitive

Key Differences:

Substituent Effects: Electron-Withdrawing Groups: Bromine and fluorine enhance electrophilicity, facilitating nucleophilic substitutions (e.g., in Ethyl Bromodifluoroacetate ). Amino Groups: Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate enables amide bond formation, critical in peptide-based drug synthesis . Methoxy Groups: Electron-donating methoxy substituents (e.g., Ethyl 2-bromo-2-(2-methoxyphenyl)acetate) alter regioselectivity in coupling reactions .

Reactivity and Applications: Fluorinated esters like Ethyl Bromodifluoroacetate are pivotal in synthesizing trifluoromethyl groups via zinc-mediated reactions . Formyl-containing derivatives (e.g., Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate) serve as precursors for Schiff base formations .

Safety Profiles: Ethyl Bromoacetate is notably hazardous due to its volatility and lachrymatory effects, requiring rigorous exposure controls . Compounds with cyano groups (e.g., Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate) pose risks of cyanide release under decomposition .

Research Findings and Industrial Relevance

  • Asymmetric Synthesis: Ethyl dibromofluoroacetate derivatives are employed in ligand-promoted asymmetric imino-Reformatsky reactions, yielding chiral β-amino esters with high enantioselectivity .
  • Drug Discovery: The amino-substituted Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is a key intermediate in kinase inhibitor development .
  • Environmental Considerations : Halogenated esters require controlled incineration to prevent environmental release of toxic byproducts .

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